2-Amino-5-bromo-3-iodobenzonitrile
CAS No.: 1000577-44-5
Cat. No.: VC8033494
Molecular Formula: C7H4BrIN2
Molecular Weight: 322.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000577-44-5 |
|---|---|
| Molecular Formula | C7H4BrIN2 |
| Molecular Weight | 322.93 g/mol |
| IUPAC Name | 2-amino-5-bromo-3-iodobenzonitrile |
| Standard InChI | InChI=1S/C7H4BrIN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 |
| Standard InChI Key | WAAPUHOUXZSDPT-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C#N)N)I)Br |
| Canonical SMILES | C1=C(C=C(C(=C1C#N)N)I)Br |
Introduction
Chemical Identification and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-amino-5-bromo-3-iodobenzonitrile, reflecting the positions of its substituents on the benzene ring . The molecular formula confirms the presence of seven carbon atoms, four hydrogen atoms, one bromine atom, one iodine atom, and two nitrogen atoms. The nitrile group (-C≡N) at position 1 and the amino group (-NH) at position 2 contribute to its polar character, while the halogens (Br and I) enhance its electrophilic reactivity.
Structural Depiction and Key Identifiers
The compound’s SMILES notation, \text{C1=C(C=C(C(=C1C#N)N)I)Br}, provides a linear representation of its structure, emphasizing the connectivity of substituents . The InChIKey identifier, WAAPUHOUXZSDPT-UHFFFAOYSA-N, serves as a unique fingerprint for database searches and computational studies .
Table 1: Key Identifiers for 2-Amino-5-bromo-3-iodobenzonitrile
| Property | Value | Source |
|---|---|---|
| CAS Number | 1000577-44-5 | |
| Molecular Formula | ||
| Molecular Weight | 322.93 g/mol | |
| InChIKey | WAAPUHOUXZSDPT-UHFFFAOYSA-N | |
| SMILES | C1=C(C=C(C(=C1C#N)N)I)Br |
Physicochemical Properties
Solubility and Reactivity
The nitrile group imparts moderate polarity, suggesting limited solubility in water but better solubility in organic solvents like dimethylformamide (DMF) or dichloromethane. The amino group at position 2 may participate in hydrogen bonding, enhancing solubility in protic solvents. The bromine and iodine substituents are susceptible to nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions, making the compound a versatile synthetic intermediate.
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